molecular formula C15H11BrO2 B14434524 3-Bromo-2-phenyl-chroman-4-one CAS No. 75630-64-7

3-Bromo-2-phenyl-chroman-4-one

Cat. No.: B14434524
CAS No.: 75630-64-7
M. Wt: 303.15 g/mol
InChI Key: XNMVXNQPSLBIQY-UHFFFAOYSA-N
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Description

3-Bromo-2-phenyl-chroman-4-one is a synthetic chroman-4-one derivative, a privileged scaffold in medicinal chemistry and drug discovery. The chroman-4-one core consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring, and its structural distinction from chromones (absence of C2-C3 double bond) results in significant variations in biological activity and chemical reactivity. This specific brominated and phenyl-substituted analog serves as a versatile key intermediate for the design and synthesis of novel lead compounds targeting a range of biological pathways. Chroman-4-one derivatives are investigated for their diverse pharmacological potential, with research indicating activities including anticancer, antileishmanial, and enzyme inhibition. The bromine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies. The 2-phenyl substitution pattern is a common feature in flavanones, a class of naturally occurring compounds with reported biological activities. As a potent and selective inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders and cancer. SIRT2 inhibition can lead to hyperacetylation of α-tubulin and has been shown to decrease neuronal cell death in models of Parkinson's disease, making this compound and its analogs a promising starting point for neuroprotective and anticancer agent development. This product is intended for research purposes as a chemical building block or biological probe. Researchers are advised to consult the scientific literature for specific synthetic protocols and biological assay methodologies related to this compound and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75630-64-7

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

3-bromo-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9,13,15H

InChI Key

XNMVXNQPSLBIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)Br

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Bromo 2 Phenyl Chroman 4 One and Analogues

Nucleophilic Substitution Reactions of 3-Bromo-2-phenyl-chroman-4-one

The presence of a bromine atom at the C-3 position, alpha to the carbonyl group, renders this position highly susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups and the construction of new heterocyclic systems.

Displacement of the Bromine Atom at C-3

The bromine atom at the C-3 position of this compound is a good leaving group, facilitating its displacement by a variety of nucleophiles. This reaction provides a direct route to 3-substituted flavanone (B1672756) derivatives. For instance, the reaction of 3-bromochroman-4-ones with nucleophiles can lead to the synthesis of 3-hetarylchroman-4-ones. scispace.com However, this method can be of limited practical significance due to competing elimination reactions. scispace.com

Treatment of 3-bromochroman-4-one (B190138) with diethylamine (B46881) in an aqueous solution at room temperature has been reported to yield a diethylaminovinyl ketone. scispace.com This product can subsequently be converted to a chromone (B188151). scispace.com The bromine atom at position 3 can also be substituted by other nucleophiles like amines, thiols, or alkoxides. The α-bromocarbonyl functionality is known for its high reactivity toward nucleophilic displacement reactions.

In some cases, the reaction can be highly selective. For example, using in situ generated iodine fluoride, bromine at carbocation-sustaining sites can be replaced by fluorine. researchgate.net This reaction works well for tertiary and benzylic bromoalkanes, affording the corresponding fluoroalkanes in moderate to excellent yields. researchgate.net

NucleophileProductReaction ConditionsReference
DiethylamineDiethylaminovinyl ketoneAqueous solution, room temperature scispace.com
Azole(E)-3-Azolyl-chroman-4-one oximeNot specified researchgate.net
Various nucleophiles3-Substituted flavanonesGeneral nucleophilic substitution
Fluoride (from IF)3-Fluoro-2-phenyl-chroman-4-oneIn situ generated iodine fluoride researchgate.net

Table 1. Examples of Nucleophilic Substitution Reactions at C-3 of this compound.

Reactions Leading to New Heterocyclic Systems (e.g., Oxime Derivatives)

The reactivity of this compound extends to the formation of new heterocyclic systems. A notable example is the synthesis of oxime derivatives. The reaction of 3-bromochroman-4-one with hydroxylamine (B1172632) hydrochloride can yield 3-bromochroman-4-one oxime. researchgate.net This oxime can then undergo nucleophilic substitution of the bromine atom with an azole to afford (E)-oxime derivatives. researchgate.net The geometry of the oxime is preserved during subsequent reactions like O-benzylation. researchgate.net

The formation of oximes is not limited to the bromo-derivative. Oximation of 3-hydroxyprenylflavanones with hydroxylamine hydrochloride has been shown to yield 4-hydroxy-3-oxime and 3-hydroxy-4-oxime derivatives. researchgate.net The synthesis of various oxime and methyloxime-containing flavone (B191248) and isoflavone (B191592) derivatives has also been reported, with some compounds exhibiting significant antiproliferative activity. cust.edu.tw

Furthermore, 3-functionalized chromones, including those with a bromoacetyl group, are versatile building blocks for a wide array of five, six, and seven-membered heterocycles such as pyrazoles, isoxazoles, pyridines, and pyrimidines through ring-opening and recyclization reactions. mdpi.comtandfonline.comnih.gov

Elimination Reactions

Elimination of hydrogen bromide from this compound is a significant reaction pathway, leading to the formation of an important class of flavonoids.

Dehydrobromination to Form 2-Phenylchromen-4-one (Flavone)

The elimination of hydrogen bromide (HBr) from this compound is a key method for the synthesis of 2-phenylchromen-4-one, commonly known as flavone. researchgate.netsemanticscholar.orginnovareacademics.in This dehydrobromination reaction is readily achieved in the presence of a base. scispace.com For instance, treatment with alcoholic potassium hydroxide (B78521) (KOH) at room temperature can lead to the formation of flavones.

The synthesis of flavones from the corresponding flavanones can also be achieved by reacting the flavanone with "2-pyrrolidone hydrotribromide" in dimethyl sulfoxide (B87167) at 80°C, which proceeds through a 3-bromoflavanone intermediate. lookchem.com This method has been shown to produce flavones in high purity and good yields. lookchem.com An iodine-induced oxidative cyclization of 2'-allyloxy-α,β-dibromochalcones also results in the formation of 3-bromoflavanones, which then undergo dehydrobromination to yield flavones. researchgate.net

Starting MaterialReagent/ConditionsProductYieldReference
This compoundAlcoholic KOH, room temperature2-Phenylchromen-4-one (Flavone)Not specified
Flavanone"2-pyrrolidone hydrotribromide", DMSO, 80°C2-Phenylchromen-4-one (Flavone)97% lookchem.com
2'-Allyloxy-α,β-dibromochalconesIodine in DMSO3-Bromoflavone, then FlavoneNot specified researchgate.net

Table 2. Dehydrobromination Reactions to Form Flavones.

Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-carbon bond formation, and the bromine atom in brominated chromanones provides a handle for such transformations.

Suzuki–Miyaura Cross-Coupling with Brominated Chromanones

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully applied to brominated chromanones to introduce new aryl or vinyl groups at the bromine-bearing position.

While direct examples of Suzuki-Miyaura coupling specifically at the C-3 position of this compound are not extensively detailed in the provided context, the principle is well-established for other brominated aromatic systems. mdpi.comcore.ac.ukresearchgate.netnih.gov For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling has been used to post-functionalize brominated iridium(III) complexes. core.ac.uk The reaction typically involves a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. mdpi.com This methodology has been employed for the synthesis of various biologically active molecules and functional materials. researchgate.net The reactivity of brominated compounds in Suzuki-Miyaura reactions allows for the synthesis of complex molecules, including atropisomeric compounds. beilstein-journals.org

ReactantsCatalyst/BaseProductReference
Brominated electron-donors and 4-tolylboronic acidPd(PPh₃)₄ / K₂CO₃Coupled biaryl products mdpi.com
Brominated Iridium Complex and Arylboronic acidPd catalystFunctionalized Iridium Complex core.ac.uk
Brominated 2,1-Borazaronaphthalenes and Potassium AlkenyltrifluoroboratesPd catalystAlkenyl-substituted 2,1-Borazaronaphthalenes nih.gov

Table 3. Examples of Suzuki-Miyaura Cross-Coupling Reactions on Brominated Aromatic Compounds.

Sonogashira Cross-Coupling with 3-Halochromones

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.org This reaction has been successfully applied to 3-halochromones, providing a direct route to 3-(1-alkynyl)chromones. researchgate.netdntb.gov.ua

The general applicability of the Sonogashira reaction extends to various bromochromones and flavones, reacting with a range of terminal alkynes. These reactions are typically performed in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) co-catalyst, and a base like triethylamine. researchgate.net The use of brominated derivatives has been shown to be nearly as efficient as their iodinated counterparts. researchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, modified Sonogashira reactions have been developed that operate under copper-, amine-, and solvent-free conditions, using PdCl2(PPh3)2 combined with TBAF. nih.gov These conditions have proven effective for a variety of aryl halides, including deactivated aryl chlorides, and terminal alkynes, yielding the desired products in moderate to excellent yields. nih.gov

The resulting 3-alkynylchromones are versatile intermediates for further chemical transformations. researchgate.net For example, they can be used in subsequent cross-coupling reactions to create more complex molecules, such as bis-chromones. researchgate.net

Reactivity of the Chromanone Ring System

The chromanone ring system, a core structure in this compound, exhibits a wide range of reactivity, enabling diverse chemical transformations. researchgate.netsemanticscholar.orgnih.gov This reactivity is primarily associated with the γ-pyrone ring, which can undergo cleavage, transformations, and participate in cycloaddition reactions. researchgate.netthieme-connect.comoup.comthieme-connect.commdpi.comresearchgate.nettandfonline.com Additionally, the chromanone scaffold allows for various functional group interconversions, further expanding its synthetic utility. rsc.orgresearchgate.netimperial.ac.uk

The γ-pyrone ring of the chromanone system is susceptible to nucleophilic attack, often leading to ring-opening reactions. researchgate.nettandfonline.comresearchgate.net The electrophilicity of the C-2 position makes it a primary site for attack by nucleophiles. tandfonline.comresearchgate.net For instance, the reaction of chromone-3-carboxylic acid with primary and secondary amines, hydrazines, and other nucleophiles can lead to ring transformation via the γ-pyrone and carboxylic group. researchgate.net This process typically involves a nucleophilic attack at the C-2 position, followed by the opening of the pyrone ring. researchgate.net

The cleavage of the pyrone ring can also be induced photochemically. oup.com Irradiation of flavanones in benzene (B151609) can lead to the cleavage of the pyrone ring to form the corresponding 2'-hydroxychalcones. oup.com The nature of the solvent can influence the reaction pathway, with irradiation in 2-propanol sometimes leading to coupling products instead of ring cleavage. oup.com

The opened-ring intermediates can then undergo subsequent reactions, such as recyclization, to form new heterocyclic systems. mdpi.comtandfonline.comijrar.org For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine proceeds through a nucleophilic 1,4-addition, followed by the opening of the pyrone ring and subsequent cyclization to form 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols. ijrar.org Similarly, reactions of (chromon-3-yl)bis(indol-3-yl)methanes with guanidine (B92328) carbonate and hydrazine (B178648) hydrate (B1144303) involve the chromone ring system, leading to the formation of pyrimidines and pyrazoles. ijrar.org

Chromanone derivatives can participate in various cycloaddition reactions, providing access to complex polycyclic structures. One notable example is the (3+2)-cycloaddition of azomethine ylides with chromone-3-carboxylic acids. mdpi.comnih.gov This reaction, often catalyzed by a Brønsted base, proceeds through an asymmetric, intermolecular, and decarboxylative pathway to produce highly functionalized chiral pyrrolidine-chromanone polycyclic derivatives in high yields and with good stereoselectivities. mdpi.comnih.gov

Another important class of cycloadditions involving chromone derivatives is the 1,3-dipolar cycloaddition. rsc.orgresearchgate.net For instance, chromone nitrones can react with alkenes under microwave irradiation in a regioselective manner to yield chromone-linked isoxazolidines in high yields. researchgate.net Similarly, chromone imines and nitrile imines can react to form novel 1,2,4-triazolinyl- and triazepinyl-chromones. rsc.org

Furthermore, photochemical [2+1]-cycloadditions of nucleophilic carbenes with tethered olefins have been shown to produce unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. chemrxiv.org This method can also lead to a cyclopropanation/retro-Michael/Michael cascade reaction to afford chromanone derivatives. chemrxiv.org

The following table summarizes some examples of cycloaddition reactions involving chromanone derivatives:

ReactantsCatalyst/ConditionsProductReference
Azomethine ylides and chromone-3-carboxylic acidsBrønsted baseChiral pyrrolidine-chromanone polycyclic derivatives mdpi.comnih.gov
Chromone nitrones and alkenesMicrowave irradiationChromone-linked isoxazolidines researchgate.net
Nucleophilic carbenes and tethered olefinsVisible light irradiationBicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds, chromanone derivatives chemrxiv.org

The chromanone scaffold allows for a variety of functional group interconversions (FGIs), which are essential for synthesizing diverse derivatives. researchgate.netimperial.ac.uk These transformations can involve oxidation, reduction, and substitution reactions on the core structure and its substituents.

For instance, the carbonyl group at the C-4 position can be reduced to a hydroxyl group. nih.gov The bromine atom on the chromanone ring can be substituted by other nucleophiles, enabling the introduction of different functionalities. Furthermore, substituents on the phenyl ring can be modified. For example, a nitro group can be reduced to an amino group, which can then be further functionalized.

The development of new synthetic methodologies continues to expand the scope of FGIs on the chromanone scaffold. These reactions are crucial for creating libraries of chromanone derivatives with diverse biological activities. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 3 Bromo 2 Phenyl Chroman 4 One Derivatives

Role of Bromine at C-3 in Modulating Biological Activity

The introduction of a bromine atom at the C-3 position of the chroman-4-one scaffold is a critical modification that significantly influences the compound's reactivity and biological profile. Bromination at this position creates a reactive center, making the compound a valuable intermediate for further chemical transformations. gu.segu.se For instance, the bromine can be substituted by various nucleophiles to introduce diverse functional groups, thereby expanding the chemical space for biological screening. gu.segu.se

The presence of bromine at C-3 can directly impact biological activity. For example, in a series of 3-benzylidene-4-chromanones tested for cytotoxic activity, the 3-bromobenzylidene derivative showed notable potency against human T-lymphocyte cell lines. researchgate.net This suggests that the electrophilic nature of the bromine atom may contribute to interactions with biological targets. Furthermore, the bromination of a 2-pentylchroman-4-one derivative was a key step in the synthesis of a corresponding chromone (B188151), which displayed significant inhibitory activity against SIRT2. nih.govacs.org The process of bromination can result in a diastereomeric mixture, with the cis-isomer often being the major product, which can have implications for stereospecific biological interactions. nih.govacs.org

Impact of the 2-Phenyl Moiety and its Substitutions on Biological Activity

The 2-phenyl group is a defining feature of the flavanone (B1672756) subclass of chroman-4-ones and its presence and substitution pattern are pivotal for biological activity. nih.govnih.gov Studies on 2-phenylchroman-4-one derivatives have revealed their potential as anti-MERS-CoV agents. nih.gov The subtle difference between a hydroxyl and a methoxy (B1213986) group on this phenyl ring can significantly alter antiviral activity, highlighting the importance of this position for SAR studies. nih.gov

Research on SIRT2 inhibitors has shown that the nature of the substituent at the C-2 position is crucial. While a phenyl group itself can sometimes lead to decreased inhibition compared to certain alkyl substituents, the introduction of a spacer between the chroman-4-one scaffold and the aromatic ring can restore or even enhance activity. acs.org For instance, a phenethyl-substituted derivative showed significant inhibition, indicating that while bulky groups directly attached to the C-2 position may be detrimental, a more flexible linkage to an aromatic system is well-tolerated. acs.org

The substitution pattern on the 2-phenyl ring itself also plays a critical role. In a series of 2-phenyl-4H-chromone derivatives evaluated as telomerase inhibitors, the position, type, and number of substituents on the phenyl ring had significant effects on their inhibitory activity. tandfonline.com Similarly, for anti-inflammatory 2-phenyl-4H-chromen derivatives, substitutions on the 2-phenyl ring, such as dimethoxy groups, were part of the core structure of potent compounds. tandfonline.com The presence of a halogen, like chlorine, on the 2-phenyl ring has also been shown to enhance the bioactivity of certain chromenone derivatives.

Structure-Activity Relationships on the Benzene (B151609) Ring of the Chroman-4-one Scaffold (e.g., C-6, C-8 Substitutions)

Modifications on the benzene ring (Ring A) of the chroman-4-one scaffold, particularly at the C-6 and C-8 positions, have been shown to be critical for modulating biological activity. In the context of SIRT2 inhibition, substitutions at these positions are a key determinant of potency. nih.govacs.org

Studies have demonstrated that larger, electron-withdrawing groups at the C-6 and C-8 positions are favorable for high inhibitory potency against SIRT2. nih.govacs.org For example, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one study, with an IC50 value of 1.5 μM. nih.govacs.org This highlights the positive impact of halogen substitution at these positions.

Further investigation into the individual contributions of these substituents revealed that the substituent at the C-6 position is more critical for activity than the one at the C-8 position. acs.org Replacing the 6-chloro substituent with an electron-withdrawing nitro group maintained the activity, whereas an electron-donating methoxy group in the same position led to a significant decrease in inhibitory activity. acs.org This suggests that the electronic properties of the substituents on the A ring are a key factor, with electron-poor compounds generally being more potent inhibitors than electron-rich ones. nih.govacs.org Substitution at the C-7 position has also been explored, with a fluorinated derivative showing only weak inhibitory activity. acs.org

The following table summarizes the inhibitory activity of various C-6 and C-8 substituted chroman-4-one derivatives against SIRT2, illustrating the SAR at these positions.

CompoundR2R6R8Inhibition at 200 μM (%)IC50 (μM)
1a (CH2)4CH3ClBr884.3
1c (CH2)4CH3BrBr-1.5
1f (CH2)4CH3ClH--
1g (CH2)4CH3NO2Br--
1h (CH2)4CH3OCH3Br20-
1i (CH2)4CH3HBr--

Data sourced from a study on SIRT2 inhibitors. nih.govacs.org

Stereochemical Influences on Biological Activity (e.g., Diastereomeric Forms)

The stereochemistry of 3-Bromo-2-phenyl-chroman-4-one derivatives can have a significant impact on their biological activity. The C-2 and C-3 positions of the chroman-4-one ring are chiral centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers).

The bromination of 2-substituted chroman-4-ones often results in a mixture of diastereomers. For instance, the bromination of 8-bromo-6-chloro-2-pentylchroman-4-one yielded an 80:20 mixture of diastereomers, with the cis-isomer being the major product. nih.govacs.org The relative configuration of these isomers can influence how they interact with their biological targets.

The reduction of the C-4 carbonyl group can also introduce a new chiral center at C-4, leading to the formation of diastereomeric alcohols. The reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride (B1222165) produced the corresponding chroman-4-ol with a high diastereomeric ratio of 96:4, indicating a stereoselective reaction. nih.govacs.org The specific stereochemistry of these resulting alcohols can be crucial for their subsequent biological evaluation or chemical transformations.

Scaffold Modifications and their Biological Implications

Modifying the fundamental chroman-4-one scaffold is a key strategy for exploring new biological activities and optimizing the properties of existing compounds. mdpi.com These modifications can involve altering the core ring structure or making significant changes to the substituents. gu.se

One common modification is the conversion of the chroman-4-one to a chromone by introducing a double bond between C-2 and C-3. This is often achieved by dehydrobromination of a 3-bromo-chroman-4-one intermediate. nih.govacs.org This transformation can have a profound effect on biological activity. For example, a 2-pentyl-substituted chromone was found to be a potent SIRT2 inhibitor, while the corresponding flavone (B191248) (a 2-phenyl-substituted chromone) showed decreased inhibition. nih.govacs.org This indicates that for SIRT2 inhibition, an alkyl group at C-2 on the chromone scaffold is preferred over a phenyl group.

Another significant modification is the reduction of the C-4 carbonyl group to a hydroxyl group, or its complete removal. nih.govacs.org The reduction of the carbonyl in a potent SIRT2 inhibitor to the corresponding alcohol resulted in a loss of activity. nih.gov Further dehydroxylation to the chroman or dehydration to the chromene also led to inactive compounds. nih.gov This demonstrates that the carbonyl group at C-4 is essential for the SIRT2 inhibitory activity of this class of compounds.

The following table illustrates the impact of scaffold modifications on SIRT2 inhibitory activity for a series of 8-bromo-6-chloro-2-pentyl derivatives.

CompoundScaffold ModificationInhibition at 200 μM (%)IC50 (μM)
1a Chroman-4-one (Parent)884.3
3a Chromone825.5
4 Chroman-4-ol->200
5 Chroman->200
6 2H-Chromene->200

Data sourced from a study on SIRT2 inhibitors. nih.govacs.org

These findings underscore the importance of the intact chroman-4-one or chromone scaffold for maintaining biological activity, at least in the context of SIRT2 inhibition.

Biological Target Identification and Mechanistic Studies for 3 Bromo 2 Phenyl Chroman 4 One Analogues and Chromanone Derivatives

Enzyme Inhibition Studies

Chromanone derivatives have demonstrated inhibitory activity against a range of enzymes, underscoring their potential as therapeutic agents. The structural versatility of the chromanone framework allows for modifications that can be tailored to target specific enzymes with high potency and selectivity.

Sirtuin (SIRT2) Inhibition by Chroman-4-one Derivatives

Sirtuin 2 (SIRT2) has emerged as a promising target for age-related diseases, including neurodegenerative disorders and cancer. nih.gov Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govnih.govacs.org

Research has shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent SIRT2 inhibition. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions enhance inhibitory activity. nih.gov An alkyl chain with three to five carbons at the 2-position has also been found to be optimal for potency. nih.govacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 value of 1.5 μM. nih.govacs.org These derivatives exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

The introduction of heterofunctional groups into the chroman-4-one structure has been explored to improve pharmacokinetic properties while maintaining high SIRT2 selectivity and inhibitory activity. acs.orgacs.org The antiproliferative effects of these compounds in cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells, have been shown to correlate with their SIRT2 inhibition potency. nih.govacs.org The mechanism of action is believed to involve an increase in the acetylation level of α-tubulin, a known SIRT2 substrate. nih.govacs.org

Table 1: SIRT2 Inhibition by Selected Chroman-4-one Derivatives

Compound Substituents SIRT2 IC50 (µM) Selectivity Reference
6,8-dibromo-2-pentylchroman-4-one 6,8-dibromo, 2-pentyl 1.5 High vs SIRT1/SIRT3 nih.govacs.org
2-n-propyl-chroman-4-one derivative 2-n-propyl 10.6 Not specified acs.org
n-pentyl-substituted chromone (B188151) 2-n-pentyl 5.5 Not specified acs.org

Cholinesterase (AChE, BChE) Inhibition by Chromanone Hybrids

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. spandidos-publications.com Their inhibition is a primary therapeutic strategy for Alzheimer's disease. spandidos-publications.com Novel chromanone hybrids have been synthesized and shown to be potent inhibitors of both AChE and BChE. rsc.orgnih.gov

One approach involves the creation of spiroquinoxalinopyrrolidine embedded chromanone hybrids. rsc.org These complex molecules, synthesized through a multicomponent reaction, have demonstrated significant inhibitory activities against both cholinesterases. rsc.org Notably, compounds containing fluorine exhibited the highest inhibitory potency, with an IC50 value of 3.20 ± 0.16 μM for AChE and 18.14 ± 0.06 μM for BChE. rsc.org Molecular dynamics studies have supported these findings, indicating better binding of these derivatives to AChE compared to the standard drug galantamine. rsc.org

Another strategy has been the development of chromanone-dithiocarbamate hybrids. nih.gov These compounds displayed strong and selective inhibition of AChE, with one of the most potent compounds exhibiting an IC50 of 0.10 μM. nih.gov Furthermore, these hybrids also showed the ability to inhibit the aggregation of β-amyloid, another key pathological hallmark of Alzheimer's disease. nih.gov

Table 2: Cholinesterase Inhibition by Chromanone Hybrids

Hybrid Type Target Enzyme IC50 (µM) Reference
Spiroquinoxalinopyrrolidine-chromanone (fluorinated) AChE 3.20 ± 0.16 rsc.org
Spiroquinoxalinopyrrolidine-chromanone (fluorinated) BChE 18.14 ± 0.06 rsc.org
Chromanone-dithiocarbamate AChE 0.10 nih.gov

Monoamine Oxidase (MAO-A/B) Inhibition by Chromone and Chromanone Derivatives

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. researchgate.net Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. nih.gov Both chromone and chromanone derivatives have been investigated as MAO inhibitors. nih.govacs.org

Studies have identified numerous high-potency, specific inhibitors of MAO-B among 4-chromanone (B43037) derivatives. nih.gov Substituents at the C7 position of the chromanone scaffold, particularly a fluorobenzyloxy group, have been shown to significantly increase MAO-B inhibition. acs.org Chromone derivatives with substituents at the 3-position of the γ-pyrone nucleus tend to act as selective MAO-B inhibitors, with IC50 values in the nanomolar to micromolar range. acs.org For instance, a 6-[(3-bromobenzyl)oxy]chromone with an acidic functional group on C3 was found to be a potent reversible MAO-B inhibitor with an IC50 value of 2.8 nM. researchgate.netnih.gov

Table 3: MAO Inhibition by Chromone and Chromanone Derivatives

Compound Class Target Enzyme Key Structural Feature IC50 Reference
4-Chromanone Derivatives MAO-B C7-fluorobenzyloxy group Submicromolar nih.govacs.org
Chromone 3-carboxamides MAO-B Substituent at position 3 Nanomolar to micromolar acs.org
6-[(3-bromobenzyl)oxy]chromone MAO-B Acidic group at C3 2.8 nM researchgate.netnih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a potential therapeutic strategy for type 2 diabetes and metabolic syndrome. mdpi.comnih.gov Flavanones, which share the chromanone core, have been identified as selective inhibitors of 11β-HSD1 reductase activity. researchgate.net

Studies have shown that flavanone (B1672756) and 2'-hydroxyflavanone (B191500) efficiently inhibit the reductive activity of 11β-HSD1 with IC50 values of 18 µM and 10 µM, respectively, without significantly affecting the oxidative activity or inhibiting 11β-HSD2. researchgate.net This selectivity is important for avoiding side effects related to mineralocorticoid excess. The presence of a double bond between C2 and C3, as seen in flavones, or hydroxylation of the flavanone skeleton, tends to reduce the inhibitory effect. researchgate.net Curcumin and its derivatives have also been reported as potent and selective inhibitors of 11β-HSD1. nih.govplos.org

Vanin-1 and Akt Protein Binding Efficacy

Computational and in vitro studies have explored the interaction of chromanone derivatives with other protein targets. 3-Benzylidene chroman-4-one analogs have shown excellent binding efficacy to Vanin-1 in computational docking analyses. tandfonline.comresearchgate.net These predictions were supported by in vitro antioxidant assays, suggesting a potential role for these compounds in modulating oxidative stress through Vanin-1 interaction. tandfonline.com

The same class of compounds, 3-benzylidene chroman-4-ones, also demonstrated significant binding energy when analyzed for their interaction with the Akt enzyme, a key protein in cell survival and proliferation pathways. tandfonline.comresearchgate.net Specifically, a compound identified as 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060) was found to have a high binding efficacy toward both the estrogen receptor (ER) and Akt kinase. researchgate.net This dual inhibition suggests a potential mechanism for its observed anti-proliferative effects in cancer cells. researchgate.net

Kinase Inhibition by Chromone and Chromanone Scaffolds

The chromone and chromanone scaffolds have been recognized as privileged structures in the development of kinase inhibitors, which are crucial in cancer therapy. acs.orgijrpc.com Chromone-based derivatives have been synthesized and screened against various kinases involved in cell signaling pathways. acs.org

For example, thienopyrimidine chromone derivatives have been identified as potent inhibitors of mTOR/PI3K kinase, with one derivative showing an IC50 of 0.16 μM for mTOR and 2.35 μM for PI3K. acs.org Docking studies have highlighted the importance of the chromone core and a 6-carboxylic acid substituent for this activity. acs.org Furthermore, chromone-2-carboxamide derivatives have been evaluated for their anticancer activity, with some showing significant growth inhibition in triple-negative breast cancer cells by suppressing EGFR, FGFR3, and VEGF protein levels. nih.gov

Receptor Interaction Studies

The chromanone scaffold serves as a versatile template for designing ligands that can interact with specific biological receptors. Research has particularly focused on their potential to bind to estrogen receptors and to act as agonists for somatostatin (B550006) receptors through peptidomimetic designs.

Estrogen Receptor (ER) Binding

The structural similarity of the 3-phenylchroman-4-one (isoflavanone) core to estradiol (B170435) has prompted investigations into its interaction with estrogen receptors (ERα and ERβ). These receptors are critical targets in hormone-dependent cancers. pnrjournal.com Molecular docking studies have been employed to predict the binding affinity of isoflavone (B191592) phytoestrogens to both ERα and ERβ. nih.govbenthamdirect.com These in silico analyses indicate that the binding affinity is influenced by the ligand's specific structure and the formation of hydrogen bonds within the receptor's binding site. nih.gov Van der Waals and electrostatic interactions are key forces that promote the stability of the ligand-receptor complex. nih.govbenthamdirect.com

Analogues such as 3-benzylidene-chroman-4-ones have been specifically studied for their efficacy in targeting ER. nih.govresearchgate.nettandfonline.com One such derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), demonstrated a high binding efficacy towards ER in computational models, with a calculated binding energy (ΔGbinding) of -7.4 kcal/mol. nih.govresearchgate.netresearchgate.net Subsequent in vitro assays confirmed its ability to inhibit ERα in acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net These findings highlight that the chroman-4-one scaffold can be effectively modified to create potent ER inhibitors. nih.govresearchgate.nettandfonline.com

Table 1: Estrogen Receptor Binding and Inhibition Data for Chroman-4-one Analogues


CompoundTargetActivity MetricValueCell LineSource
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)ERΔGbinding-7.4 kcal/molN/A (Computational) researchgate.net, researchgate.net, frontiersin.org
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)ERαIC50448 nMTHP-1 researchgate.net, researchgate.net, frontiersin.org
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)ERαIC50374.3 nMHL-60 researchgate.net, researchgate.net, frontiersin.org

Somatostatin Receptor Agonism via Peptidomimetics

The chroman-4-one and chromone scaffolds have been utilized to develop peptidomimetics that mimic the β-turn structure of the peptide hormone somatostatin. pnrjournal.comresearchgate.net Somatostatins are known to inhibit the secretion of various hormones by acting on five G protein-coupled receptor subtypes (sst1-5). nih.gov By attaching the necessary amino acid side chains for biological activity to the chromanone scaffold, researchers have created non-peptide molecules with agonistic properties. pnrjournal.com

This "scaffold approach" has yielded chromanone-based compounds with significant affinity for somatostatin receptors, particularly subtypes sst2 and sst4. researchgate.net A proof-of-concept study introduced side chain equivalents of the crucial Trp8 and Lys9 residues of somatostatin into the 2- and 8-positions of the chroman-4-one and chromone scaffolds. researchgate.net Evaluation of these derivatives revealed binding affinities (Ki) in the low micromolar range for sst2 and sst4 receptors, demonstrating that chromanones can serve as effective frameworks for developing somatostatin receptor agonists. nih.govresearchgate.net

Table 2: Somatostatin Receptor Binding Affinity for Chromanone and Chromone Analogues


Compound TypeReceptor SubtypeBinding Affinity (Ki)Source
Chromone Derivativesst21.17 µM nih.gov
Chromone Derivativesst42.66 µM nih.gov
Chromanone Analoguesst26.85 µM nih.gov
Chromanone Analoguesst47.09 µM nih.gov

Cellular Pathway Modulation

Derivatives of 3-Bromo-2-phenyl-chroman-4-one are potent modulators of critical cellular pathways, particularly those involved in cell proliferation and programmed cell death. Their effects on cell cycle regulation and apoptosis induction have been extensively studied in the context of cancer therapy.

Cell Cycle Regulation and Apoptosis Induction in Cancer Cells

Chromanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. gu.sefrontiersin.org One key mechanism is the induction of cell cycle arrest. For instance, treatment of acute myeloid leukemia (AML) cells with 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060) resulted in a dose-dependent increase in the sub-G0/G1 phase cell population, indicative of apoptosis. nih.govresearchgate.net Similarly, other 3-benzylidenechromanone analogues induced G2/M phase arrest in human leukemia (HL-60) cells. frontiersin.org

In addition to halting the cell cycle, these compounds can trigger apoptotic cell death. A novel chromone derivative, compound 8, was found to be highly cytotoxic to colorectal cancer cells (SW620), with an LC50 value of 3.2 µM. mdpi.com This compound was shown to induce apoptosis, an effect confirmed by the enhanced formation of reactive oxygen species (ROS) and the modulation of key apoptosis markers like Bcl-2, Bax, and caspase-3. tandfonline.commdpi.com The anticancer effects of isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives have also been linked to their ability to inhibit aromatase, an enzyme crucial for estrogen synthesis, thereby suppressing the growth of estrogen-dependent breast cancer cells (MCF-7). nih.gov

Table 3: Cytotoxic and Antiproliferative Activity of Chromanone Derivatives


CompoundCell LineCancer TypeActivity MetricValueSource
Compound 8 (Chromone derivative)SW620Colorectal CarcinomaLC503.2 µM
Epiremisporine HHT-29Colon CarcinomaIC5021.17 ± 4.89 µM gu.se
Epiremisporine HA549Non-small Cell Lung CancerIC5031.43 ± 3.01 µM gu.se
SBL-060THP-1Acute Myeloid LeukemiaGI50244.1 nM researchgate.net, researchgate.net
SBL-060HL-60Acute Myeloid LeukemiaGI50189.9 nM researchgate.net, researchgate.net
6-fluoro-3-(pyridin-3-yl)chroman-4-oneMCF-7Breast Cancer (Estrogen-dependent)IC5044 µM

Immunomodulatory and Anti-inflammatory Mechanisms of Chromanones

The chromanone skeleton is a recognized scaffold for compounds with potent anti-inflammatory and immunomodulatory properties. researchgate.netdntb.gov.uae-lactancia.org These activities are exerted through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways.

A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). e-lactancia.orgmdpi.com Several synthetic chromone derivatives containing amide groups have shown significant inhibitory activity against NO production, with some compounds exhibiting greater potency than the standard anti-inflammatory drug ibuprofen. mdpi.com For example, compound 5-9 in one study demonstrated an EC50 value of 5.33 µM. mdpi.com Structure-activity relationship studies revealed that electron-withdrawing groups at specific positions on the chromone nucleus can enhance this anti-inflammatory activity. mdpi.com

Furthermore, chromone derivatives can modulate crucial inflammatory signaling pathways. The compound DCO-6 was found to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. nih.gov Other chromone derivatives isolated from natural sources, such as Vitex negundo, have demonstrated significant in vivo anti-inflammatory effects by reducing carrageenan-induced paw edema in mice. benthamdirect.com

Table 4: Anti-inflammatory Activity of Chromanone and Chromone Derivatives


CompoundAssayActivity MetricValueSource
Compound 5-9 (Amide derivative)LPS-induced NO production in RAW264.7 cellsEC505.33 ± 0.57 µM tandfonline.com
Epiremisporine GfMLP-induced superoxide (B77818) anion generationIC5031.68 ± 2.53 µM gu.se
Epiremisporine HfMLP-induced superoxide anion generationIC5033.52 ± 0.42 µM gu.se
Various 2-(2-phenethyl)chromone derivativesLPS-induced NO production in RAW264.7 cellsIC507.0–12.0 µM mdpi.com

Applications in Plant Immunity Induction and Protection

Beyond human health, novel 4-chromanone derivatives have emerged as potent inducers of plant immunity. researchgate.net Research has demonstrated their effectiveness in protecting plants against viral pathogens, such as the Cucumber Mosaic Virus (CMV), which poses a significant threat to crops like passion fruit (Passiflora spp.). researchgate.net

In field trials, specific 4-chromanone derivatives, such as compounds 7c and 7g, exhibited remarkable curative and protective effects against CMV. researchgate.net These compounds surpassed the efficacy of some commercial agents like dufulin (B6596367) and were comparable to ningnanmycin. researchgate.net Mechanistic studies using transcriptome analysis revealed that these compounds primarily act by targeting the abscisic acid (ABA) signaling pathway, a crucial hormone signal transduction pathway in plants, thereby enhancing resistance to CMV disease. researchgate.net This highlights the potential of 4-chromanone derivatives as a novel class of agrochemicals for managing plant viral diseases. researchgate.net

**Table 5: Antiviral Efficacy of 4-Chromanone Derivatives against Cucumber Mosaic Virus (CMV) in *Passiflora spp.***


CompoundActivity TypeInhibition Rate (%)Source
Compound 7cCurative Effect57.69 pnrjournal.com
Compound 7cProtection Effect56.13 pnrjournal.com
Compound 7gCurative Effect51.73 pnrjournal.com
Compound 7gProtection Effect52.39 pnrjournal.com
Dufulin (Control)Curative Effect45.33 pnrjournal.com
Dufulin (Control)Protection Effect46.25 pnrjournal.com
Ningnanmycin (Control)Curative Effect56.84 pnrjournal.com
Ningnanmycin (Control)Protection Effect55.73 pnrjournal.com

Computational Chemistry and Molecular Modeling Applications for 3 Bromo 2 Phenyl Chroman 4 One and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between 3-Bromo-2-phenyl-chroman-4-one analogues and their biological targets.

Detailed research findings from molecular docking studies have been instrumental in identifying potential therapeutic targets and optimizing ligand binding. For instance, docking simulations of chroman-4-one derivatives have been performed against various enzymes, including sirtuin 2 (SIRT2) and cyclooxygenase-2 (COX-2), to evaluate their inhibitory potential. acs.orgresearchgate.net In a study on SIRT2 inhibitors, a homology model of the enzyme was used to propose a binding mode for chroman-4-one analogues. The model revealed that the chroman-4-one scaffold is buried in a hydrophobic pocket, with the carbonyl oxygen forming a crucial hydrogen bond with a conserved water molecule. acs.org This information is vital for the rational design of more potent and selective inhibitors.

Similarly, docking studies of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives with the COX-2 enzyme have shown that specific substitutions can significantly enhance binding affinity. researchgate.net For example, certain derivatives exhibited high Moldock scores and a greater number of interactions with the target protein, indicating their potential as anti-inflammatory agents. researchgate.net The 3D visualization of these interactions helps in understanding the structure-activity relationships (SAR) and in designing new compounds with improved pharmacological profiles.

Interactive Data Table: Molecular Docking of Chroman-4-one Analogues

Compound/Analogue Target Protein Key Interactions Predicted Affinity (Binding Energy/Score) Reference
6,8-dibromo-2-pentylchroman-4-one SIRT2 Hydrophobic interactions, H-bond with conserved water IC50 of 1.5 µM acs.org
3-pyridyl substituted chroman-4-one (6f) SIRT2 Buried in hydrophobic pocket, H-bond with water molecule W17 86% inhibition acs.org
2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivative (SII) COX-2 9 interactions with target protein Moldock score: -77.59 researchgate.net
2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivative (SVI) COX-2 9 interactions with target protein Moldock score: -75.75 researchgate.net

| Coumarin-indole hybrid (4d) | α-glucosidase | Competitive inhibitor at the active site | Lowest binding energy compared to other potent compounds and acarbose (B1664774) | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, offering insights into its stability and the conformational changes that occur over time. These simulations are crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the protein.

For analogues of this compound, MD simulations have been used to assess the stability of the docked complexes. nih.gov By simulating the system over a period of nanoseconds, researchers can observe the trajectory of the ligand within the binding pocket and analyze the persistence of key interactions. A stable complex is characterized by minimal deviation of the ligand from its initial docked pose and the maintenance of important hydrogen bonds and hydrophobic contacts.

In a study involving a coumarin (B35378) derivative, MD simulations were employed to investigate its stability within the active site of the CDK4 enzyme. The simulation showed that the compound reached equilibrium at a root-mean-square deviation (RMSD) of 0.8 Å after 3.5 nanoseconds, indicating a stable binding mode. mdpi.com Such studies are critical for confirming that the interactions predicted by docking are maintained in a dynamic environment, thus providing stronger evidence for the proposed binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide a fundamental understanding of the electronic structure and reactivity of this compound and its analogues.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

DFT studies are employed to calculate various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. acs.org A smaller energy gap generally implies higher reactivity.

For chroman-4-one derivatives, DFT calculations have been used to predict their electronic and chemical properties. researchgate.net These calculations help in understanding the effects of different substituents on the electronic distribution within the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the molecule's reactivity and biological activity. acs.org DFT methods have been shown to provide theoretical properties that are in good agreement with experimental spectroscopic findings. researchgate.net

Interactive Data Table: DFT Calculated Properties of Chroman-4-one Analogues

Compound/Analogue HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Key Finding Reference
O-IDTBR1 -5.615 -3.230 2.385 Serves as a reference for designed compounds with lower energy gaps. acs.org
NFBC2 -5.110 -3.307 1.803 Lower band gap suggests enhanced NLO activity. acs.org
NFBC7 -5.165 -3.610 1.555 Low band gap indicates efficient charge-transfer ability. acs.org

| 8-methyl-1,2-dihydro-4H-chromeno[2,3- b ]quinoline-4,6(3H)-dione (MDCQD) | Not Specified | Not Specified | 1.00 and 2.76 | Two direct optical band gaps were identified. | researchgate.net |

Conformational Analysis and Diastereoselectivity Studies

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis aims to identify the most stable conformations of a molecule and to understand the energy barriers between them. For molecules with stereocenters, such as this compound, it is also important to study the factors that control diastereoselectivity in their synthesis.

The synthesis of this compound can result in the formation of cis and trans diastereomers. Computational studies have been used to determine the relative stabilities of these isomers. For example, in the bromination of 2-pentylchroman-4-one, the cis-isomer was found to be the major product, and computational studies confirmed its higher stability. acs.org Spectroscopic techniques, complemented by methods like single-crystal X-ray diffraction, are often used in conjunction with computational analysis to establish the structures and conformations of these compounds. nih.gov

In Silico Prediction of Biological Activities

In silico methods are increasingly being used to predict the biological activities of novel compounds before they are synthesized and tested in the lab. These predictions can be based on the similarity of the new compound to known active molecules or on the use of quantitative structure-activity relationship (QSAR) models.

For chroman-4-one derivatives, in silico prediction has been used to screen for a wide range of potential biological activities. By comparing the structural features of these compounds with those of known drugs, it is possible to identify potential therapeutic applications. For instance, in silico predictions for bromo-derivatives of hydrogenated acridines, which share some structural similarities with chroman-4-ones, have identified potential targets such as DNA-(apurine or apyrimidine site) lyase and butyrylcholinesterase. ucj.org.ua

QSAR models, which correlate the chemical structure of a compound with its biological activity, have also been developed for chroman-4-one analogues. These models can be used to predict the activity of new compounds and to guide the design of more potent molecules. For example, a QSAR model with high predictive power was used to identify coumarin derivatives with potential anticancer activity. mdpi.com

Interactive Data Table: In Silico Predicted Biological Activities

Compound Class Predicted Activity Method Key Finding Reference
Bromo-derivatives of hydrogenated acridines DNA-(apurine or apyrimidine site) lyase binding SuperPred 3.0 Binding probabilities ranging from 82-97.5%. ucj.org.ua
Bromo-derivatives of hydrogenated acridines Butyrylcholinesterase inhibition SuperPred 3.0 Binding probabilities of 90.4-98.2%. ucj.org.ua
Coumarin derivatives Anticancer QSAR model Five compounds predicted to have potential anticancer activities. mdpi.com

| Chroman-4-one derivatives | Sirtuin 2 (SIRT2) inhibition | Scaffold approach | Development of selective inhibitors of the SIRT2 enzyme. | gu.se |

Future Research Directions and Perspectives on 3 Bromo 2 Phenyl Chroman 4 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-bromo-2-phenyl-chroman-4-one and its analogs has traditionally been achieved through the bromination of the parent 2-phenyl-chroman-4-one. acs.org For instance, the synthesis of 3-bromo-2-pentylchroman-4-one has been accomplished using pyridinium (B92312) tribromide (Py·Br₃) as the brominating agent. acs.org While effective, future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Current strategies often involve multi-step procedures, such as the base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by intramolecular cyclization to form the chroman-4-one core. acs.org Subsequent bromination adds another step to the process. Future explorations could focus on:

One-Pot Reactions: Designing domino or tandem reactions that allow for the construction of the substituted and brominated chroman-4-one scaffold in a single, efficient step.

Green Chemistry Approaches: Utilizing environmentally benign reagents and solvents. The use of microwave irradiation has already been shown to accelerate reactions, such as in the elimination of hydrobromide to form chromones or in the initial synthesis of the chroman-4-one core, representing a step toward more sustainable processes. acs.org

Catalytic Methods: Investigating novel organocatalytic or transition-metal-catalyzed approaches could provide more selective and high-yielding routes to these compounds, potentially allowing for enantioselective syntheses to explore the differential activities of stereoisomers. researchgate.net

Advanced Mechanistic Elucidation of Biological Activities

Derivatives of the chroman-4-one scaffold have demonstrated a wide array of biological activities, with significant research pointing towards their role as selective inhibitors of Sirtuin 2 (SIRT2). nih.govacs.orgacs.org SIRT2 is a compelling therapeutic target due to its involvement in age-related conditions like neurodegenerative diseases and cancer. nih.govacs.org Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, which in turn inhibits tumor growth. acs.org

Future research must delve deeper into the molecular mechanisms underpinning these effects. Key areas of focus include:

Binding Mode Analysis: While initial homology models have proposed a binding mode for chroman-4-one inhibitors within the SIRT2 active site, further high-resolution structural studies (e.g., X-ray crystallography) are needed to validate these models. acs.org Understanding the precise interactions between the inhibitor, including the critical roles of the bromo and phenyl substituents, and the amino acid residues of the target protein is paramount for rational drug design.

Downstream Pathway Analysis: Beyond direct target engagement, it is crucial to elucidate the full cascade of downstream cellular events that are triggered by the inhibition of SIRT2 by these compounds. This includes comprehensive studies on cell cycle regulation, apoptosis induction, and effects on tubulin dynamics. acs.org

Exploration of Other Mechanisms: While SIRT2 inhibition is a prominent activity, the potential for other mechanisms of action should not be overlooked. For example, some brominated heterocyclic compounds are known to act as DNA intercalating agents or topoisomerase inhibitors, avenues that remain to be explored for this compound derivatives. vulcanchem.com

Exploration of Polypharmacology and Multi-target Approaches

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. core.ac.uk The chroman-4-one scaffold is considered a "privileged structure," meaning it is capable of binding to a variety of biological targets. nih.govacs.org

Future research should systematically explore the multi-target potential of this compound derivatives. This involves:

Broad-Spectrum Screening: Testing optimized compounds against a wide panel of kinases, deacetylases, and other enzymes implicated in disease. For example, besides SIRT2, chromane (B1220400) derivatives have shown inhibitory activity against monoamine oxidase (MAO). core.ac.uk

Rational Design of Multi-Target Ligands: Based on screening results and structural data, designing new analogs that can potently and selectively inhibit two or more disease-relevant targets. For instance, a compound could be engineered to co-inhibit SIRT2 and a specific protein kinase involved in a particular cancer pathway.

Investigating Novel Therapeutic Areas: The discovery of anti-MERS-CoV activity in 2-phenylchroman-4-one derivatives suggests that the antiviral potential of this scaffold is underexplored and warrants further investigation. nih.gov

Application of Integrated Computational and Experimental Platforms in Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. researchgate.net For the this compound series, this integrated approach is essential for accelerating the discovery of new therapeutic agents.

Future efforts should leverage:

Molecular Docking and Dynamics: Using computational docking to predict how newly designed analogs will bind to their target proteins, such as SIRT2. core.ac.uktandfonline.com Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: Building computational models that correlate the structural features of the compounds with their biological activity. These models can predict the potency of virtual compounds before they are synthesized, saving time and resources.

In Silico ADME/Tox Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new derivatives. This allows for the early deselection of compounds with unfavorable pharmacokinetic properties.

Feedback Loop: Establishing a continuous feedback loop where experimental results from biological assays (e.g., SIRT inhibition assays) are used to refine and improve the predictive power of the computational models. nih.govacs.org

Structural Optimization for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies have provided initial insights into the structural requirements for the SIRT2 inhibitory activity of chroman-4-ones. nih.govacs.orgacs.org These studies form the foundation for future structural optimization efforts aimed at enhancing potency and selectivity.

Key findings that will guide future design include:

Substitution at C2: An alkyl chain of three to five carbons in the 2-position appears optimal for SIRT2 inhibition, while bulky groups directly attached to the ring can diminish activity. acs.org Replacing the phenyl group with other aromatic or heterocyclic systems, such as pyridyl rings, can maintain activity while improving properties like solubility. acs.org

Substitution on the Chroman Ring: The introduction of large, electron-withdrawing groups, such as bromine, at the C6 and C8 positions has been shown to be favorable for potency. nih.govacs.org The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent SIRT2 inhibitor with an IC₅₀ value of 1.5 µM. acs.org

The Role of the Carbonyl Group: The carbonyl group at C4 has been identified as crucial for high potency, likely acting as a hydrogen bond acceptor in the target's binding site. acs.org

Stereochemistry: The synthesis of 3-bromo-2-pentylchroman-4-one resulted in a diastereomeric mixture with the cis-isomer as the major product, which was confirmed by computational studies to be more stable. acs.org Future work should focus on the stereoselective synthesis and evaluation of individual enantiomers and diastereomers, as they often exhibit different biological activities and pharmacokinetic profiles.

By systematically exploring these avenues, researchers can optimize the this compound scaffold to develop highly potent and selective drug candidates for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-phenyl-chroman-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of chalcone precursors. For example, chalcones derived from substituted hydroxyacetophenones and brominated aldehydes can undergo cyclization using DMSO/I₂ or DMSO/CuCl₂ to introduce bromine and chlorine substituents, respectively . Reaction conditions (e.g., temperature, solvent polarity, and catalyst stoichiometry) critically affect yield. Optimize by varying these parameters and monitoring via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and chroman-4-one carbonyl signals (δ ~180 ppm in ¹³C). Bromine’s electron-withdrawing effect deshields adjacent protons .
  • IR : Confirm the carbonyl stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks (M⁺) consistent with the molecular formula (C₁₅H₁₁BrO₂). Fragmentation patterns (e.g., loss of Br or phenyl groups) aid structural validation.

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic vs. solution-state differences. Strategies include:
  • Variable Temperature NMR : Suppress tautomerism by cooling to -40°C .
  • X-ray Crystallography : Resolve ambiguities with single-crystal data. For example, a mean (C–C) bond length of 0.009 Å and R factor <0.06 ensure accuracy .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets) .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites influenced by bromine’s electron-withdrawing effect.
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate electronic transitions.

Q. How can the role of bromine in modulating bioactivity be systematically studied?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-Chloro-2-phenyl-chroman-4-one) and compare antimicrobial or enzyme inhibition profiles .
  • Docking Studies : Model interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina. Bromine’s hydrophobic and steric effects can alter binding affinities.
  • Kinetic Assays : Measure IC₅₀ values for brominated vs. non-brominated derivatives to quantify substituent impact .

Experimental Design & Data Analysis

Q. How to design experiments to study the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
  • Mass Spectrometry : Identify degradation products (e.g., debrominated or oxidized species) .

Q. What strategies mitigate side reactions during bromination of chroman-4-one derivatives?

  • Methodological Answer :
  • Controlled Bromine Source : Use N-bromosuccinimide (NBS) instead of Br₂ to reduce electrophilic substitution at unintended positions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor selective bromination .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction time accordingly.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :
  • Solvent Effects : Recalculate TD-DFT spectra with solvent models (e.g., PCM for methanol) to improve alignment .
  • Vibrational Coupling : Include Franck-Condon factors to account for vibronic transitions.
  • Conformational Sampling : Use molecular dynamics to identify dominant conformers in solution .

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